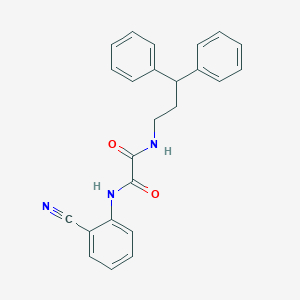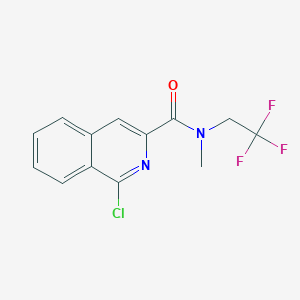
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide, also known as CTK7A, is a chemical compound that has been the subject of scientific research due to its potential pharmaceutical applications.
Wirkmechanismus
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins, including histone deacetylases and the proteasome. Histone deacetylases are enzymes that play a role in the regulation of gene expression, while the proteasome is responsible for the degradation of misfolded proteins. By inhibiting these enzymes and proteins, 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune response. Additionally, 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide is that it is relatively easy to synthesize and purify, making it suitable for use in laboratory experiments. Additionally, 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide has been found to have low toxicity and can be administered at relatively high doses without causing adverse effects. However, one limitation of 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide. One area of research is the development of novel 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide derivatives with improved pharmacological properties, such as increased solubility and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide in humans.
Synthesemethoden
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-aminoisoquinoline with 2,2,2-trifluoroethyl chloroformate to form 3-(2,2,2-trifluoroethyl)isoquinoline-1-carboxylic acid. This intermediate is then reacted with thionyl chloride and N-methylmorpholine to form the final product, 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c1-19(7-13(15,16)17)12(20)10-6-8-4-2-3-5-9(8)11(14)18-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARBAYXDFVRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-methyl-N-(2,2,2-trifluoroethyl)isoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

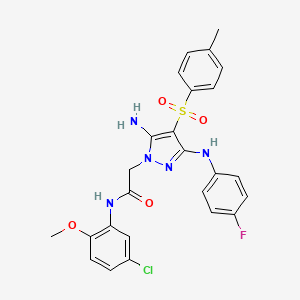
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)
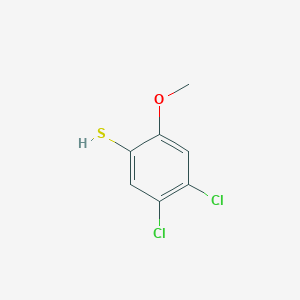
![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)
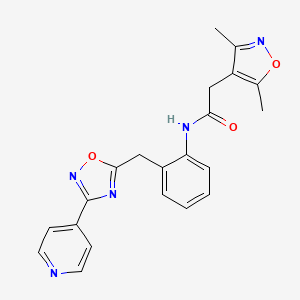
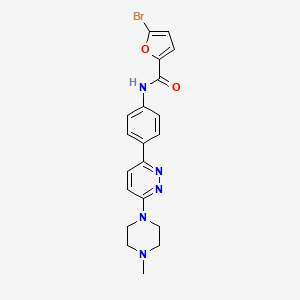
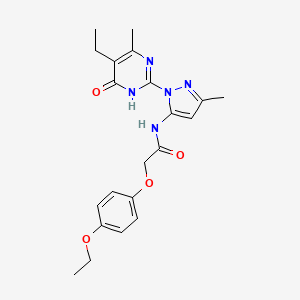
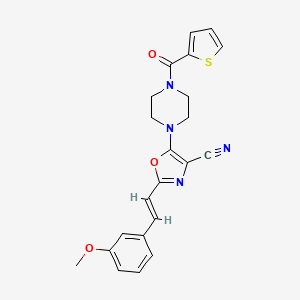
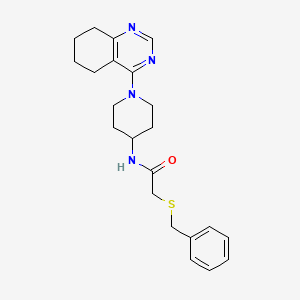
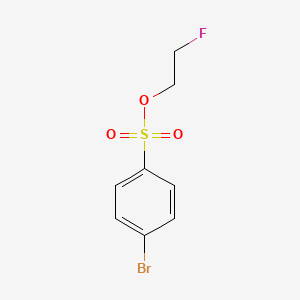
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)
